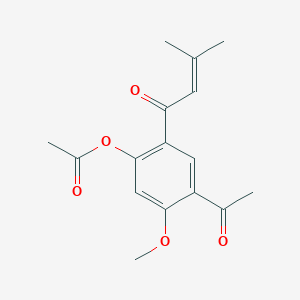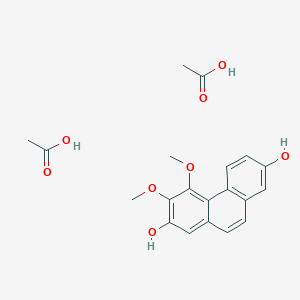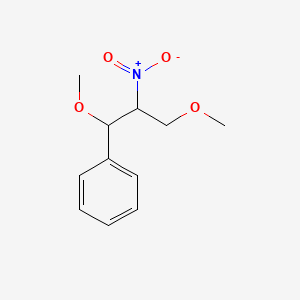
(1,3-Dimethoxy-2-nitropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethoxy-2-nitropropyl)benzene is an organic compound that features a benzene ring substituted with two methoxy groups and a nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethoxy-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dimethoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(1,3-Dimethoxy-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,3-Dimethoxy-2-nitropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with enzymes and other biological molecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the nitropropyl group, making it less reactive in certain chemical reactions.
1,3-Dimethoxy-4-nitrobenzene: Has a nitro group in a different position, leading to different reactivity and properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, altering its chemical behavior.
Uniqueness
(1,3-Dimethoxy-2-nitropropyl)benzene is unique due to the presence of both methoxy and nitropropyl groups, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
85757-62-6 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(1,3-dimethoxy-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO4/c1-15-8-10(12(13)14)11(16-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clave InChI |
CFUMMQFSUBNULB-UHFFFAOYSA-N |
SMILES canónico |
COCC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


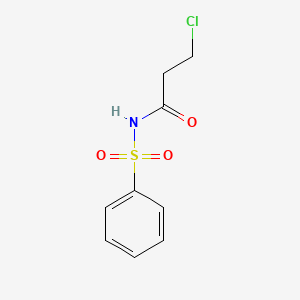

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
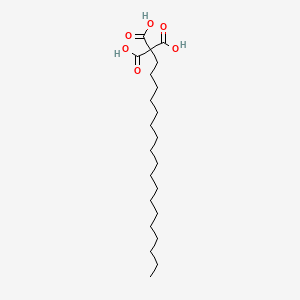
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


